molecular formula C13H14O3 B158338 5,6-Dimethoxy-2-isopropenylbenzofuran CAS No. 34293-09-9

5,6-Dimethoxy-2-isopropenylbenzofuran

Cat. No.: B158338
CAS No.: 34293-09-9
M. Wt: 218.25 g/mol
InChI Key: QKZBZZKLSFFYAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-2-isopropenylbenzofuran typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzofuran precursor.

    Isopropenylation: The isopropenyl group is introduced at the 2 position through a reaction with isopropenyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-2-isopropenylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the isopropenyl group to an isopropyl group.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of isopropyl-substituted benzofuran.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

5,6-Dimethoxy-2-isopropenylbenzofuran has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-2-isopropenylbenzofuran involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxy-2-isopropylbenzofuran: Similar structure but with an isopropyl group instead of an isopropenyl group.

    5,6-Dimethoxybenzofuran: Lacks the isopropenyl group.

    2-Isopropenylbenzofuran: Lacks the methoxy groups.

Uniqueness

5,6-Dimethoxy-2-isopropenylbenzofuran is unique due to the presence of both methoxy and isopropenyl groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

5,6-dimethoxy-2-prop-1-en-2-yl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-8(2)10-5-9-6-12(14-3)13(15-4)7-11(9)16-10/h5-7H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZBZZKLSFFYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC2=CC(=C(C=C2O1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the occurrence of 5,6-Dimethoxy-2-isopropenylbenzofuran?

A1: this compound has been isolated from the roots of the Ligularia stenocephala plant. [, , , ] This plant, belonging to the Compositae family, is a source of various bioactive compounds. [, , ]

Q2: Have there been any other compounds isolated alongside this compound from Ligularia stenocephala?

A2: Yes, several other compounds have been identified in Ligularia stenocephala alongside this compound. These include:

  • Ligulacephalins A, B, and C: Novel dimeric benzofuran derivatives identified as racemates. []
  • Euparin: A known natural compound. []
  • (R)-(-)-hydroxytremetone: A known natural compound. []
  • Friedelinol and Friedelin: Triterpenoids found in various plant species. []
  • 5-Acetyl-6-hydroxy-2-isopropenyl-benzofuran: A benzofuran derivative. []
  • β-sitosterol: A common plant sterol. []
  • 2-Isopropenyl-6-acetyl-8-methoxy-1,3-benzodioxin-4-one: A benzodioxin derivative. []
  • Phthalic acid dibutyl ester: An ester of phthalic acid. []
  • N-phenyl-2-naphthylamine: An aromatic amine. []

Q3: What spectroscopic techniques were used to characterize this compound?

A3: While specific spectroscopic data isn't provided in the provided abstracts, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Ultraviolet-visible (UV) spectroscopy to elucidate the structure of natural products. [, ] These techniques provide information about the compound's molecular weight, functional groups, and connectivity.

Q4: What is the significance of identifying and characterizing compounds like this compound from natural sources?

A4: Identifying and characterizing compounds from natural sources like plants is crucial for several reasons:

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